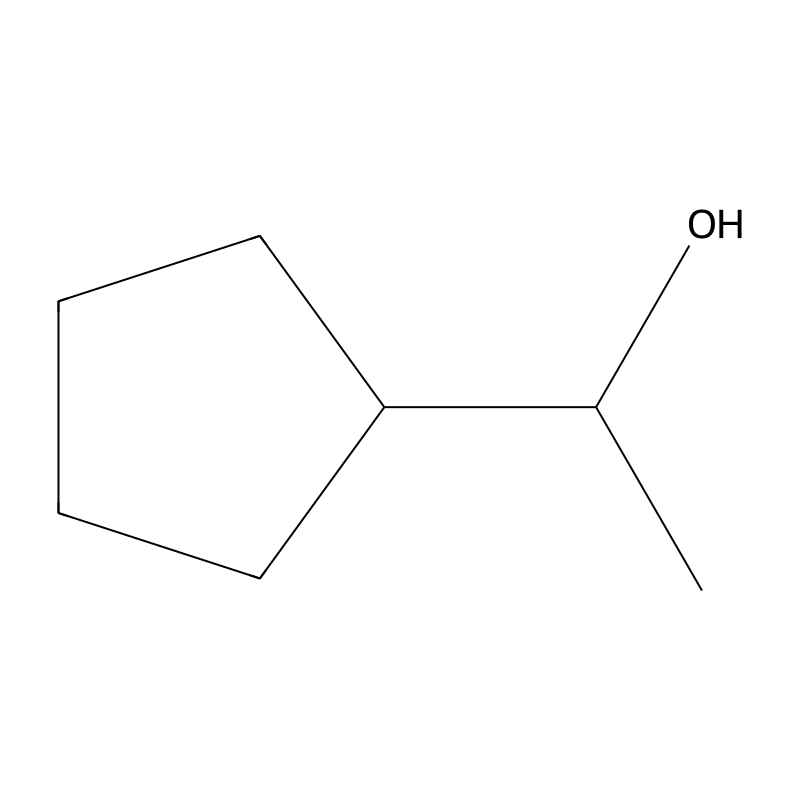

1-Cyclopentylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Use as a Solvent

Due to its physical properties, including its boiling point (68°C at 8 mmHg) and low solubility in water, 1-cyclopentylethanol has been investigated as a potential solvent for various applications. However, further research is needed to determine its effectiveness and suitability compared to existing options [].

Synthesis of Other Compounds

1-Cyclopentylethanol can serve as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare cyclopentane derivatives, which are valuable building blocks for various pharmaceuticals and other complex molecules [].

1-Cyclopentylethanol, also known as (1R)-1-cyclopentylethan-1-ol, is a secondary alcohol characterized by its molecular formula and a molecular weight of approximately 114.19 g/mol. The compound features a cyclopentyl group attached to the first carbon of an ethanol backbone, making it a unique structure among alcohols. Its chemical structure can be represented by the SMILES notation CC(O)C1CCCC1, indicating the presence of a hydroxyl group (-OH) and a five-membered cyclopentane ring .

Currently, there is no significant scientific research available on the specific mechanism of action of CPE in biological systems.

Additionally, 1-cyclopentylethanol can participate in dehydration reactions to form alkenes or can be converted into ethers through reactions with alkyl halides under basic conditions.

Several methods exist for synthesizing 1-cyclopentylethanol:

- Reduction of Cyclopentyl Ketones: Cyclopentyl methyl ketone can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield 1-cyclopentylethanol.

- Hydration of Cyclopentene: Cyclopentene can be reacted with water in the presence of an acid catalyst to produce 1-cyclopentylethanol through an electrophilic addition mechanism.

- Grignard Reaction: The Grignard reagent derived from cyclopentyl bromide can react with acetaldehyde, followed by hydrolysis to form 1-cyclopentylethanol.

1-Cyclopentylethanol has potential applications in various fields:

- Solvent: Due to its physical properties, it may serve as a solvent for organic reactions and extractions.

- Intermediate: It acts as a precursor for synthesizing other organic compounds, particularly in pharmaceutical chemistry.

- Flavoring Agent: Its unique structure may allow it to be explored as a flavoring agent in food chemistry.

Several compounds share structural similarities with 1-cyclopentylethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Pentanone | A simple ketone without cyclic structures. | |

| Cyclohexanol | A cyclic alcohol with six-membered ring structure. | |

| 3-Hexanol | A linear alcohol differing in carbon chain length. | |

| 2-Methyl-2-pentanol | A branched secondary alcohol without a cyclic component. |

Boiling Point and Vapor Pressure Characteristics

1-Cyclopentylethanol exhibits characteristic thermodynamic properties that reflect its molecular structure as a secondary alcohol containing a cyclopentyl substituent. The compound demonstrates a normal boiling point ranging from 169-170°C (442.15-443.15 K) at 760 mmHg, as experimentally determined [1]. These values are consistent with the expected behavior for a secondary alcohol of molecular weight 114.19 g/mol [2] [3].

The vapor pressure characteristics of 1-Cyclopentylethanol follow typical alcohol behavior, with the compound exhibiting relatively low volatility at ambient conditions. Calculated thermodynamic properties using the Joback method indicate an enthalpy of vaporization of 46.11 kJ/mol [4], which is characteristic of alcohols due to the hydrogen bonding interactions between hydroxyl groups. The critical temperature is estimated at 731.52 K with a corresponding critical pressure of 2613.74 kPa [4].

The heat capacity of the gaseous form varies significantly with temperature, ranging from 358.17 J/mol·K at 529.19 K to 436.17 J/mol·K at 731.52 K [4]. This temperature dependence reflects the increasing molecular motion and vibrational contributions at higher temperatures. The density of the liquid form is experimentally determined to be 0.911 g/mL at room temperature [5], indicating typical secondary alcohol characteristics.

Phase Transition Behavior Analysis

The phase transition behavior of 1-Cyclopentylethanol encompasses several distinct transformations that are fundamental to understanding its physicochemical properties. The solid-to-liquid transition occurs at a melting point of 292.77 K (19.62°C) with an associated enthalpy of fusion of 15.21 kJ/mol [4]. The entropy change for this transition is calculated to be approximately 52.0 J/mol·K, reflecting the increased molecular disorder upon melting.

The liquid-to-gas transition represents the most significant phase change, occurring at the normal boiling point of 442.15 K with an enthalpy of vaporization of 46.11 kJ/mol [4]. The corresponding entropy of vaporization is approximately 104.3 J/mol·K, consistent with Trouton's rule for alcohols. This high enthalpy of vaporization reflects the extensive hydrogen bonding network that must be disrupted during the phase transition [6].

Critical point behavior represents the convergence of liquid and vapor phases at 731.52 K and 2613.74 kPa [4]. Beyond this point, the distinction between liquid and vapor phases disappears, and the compound exists as a supercritical fluid. The critical density and other critical properties follow established correlations for cyclic alcohols [7] [8].

The phase boundary relationships for 1-Cyclopentylethanol can be described using the Clausius-Clapeyron equation, which relates vapor pressure to temperature through the enthalpy of vaporization [9]. This relationship is particularly important for understanding the compound's behavior under varying pressure and temperature conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-Cyclopentylethanol reveals distinctive patterns characteristic of its structural features. The most significant resonance appears in the region of 3.8-4.2 ppm, corresponding to the proton on the carbon bearing the hydroxyl group [10] [11]. This signal typically appears as a quartet due to coupling with the adjacent methyl group, with the exact chemical shift influenced by the electron-withdrawing effect of the oxygen atom.

The methyl group attached to the hydroxyl-bearing carbon exhibits a characteristic doublet in the range of 1.0-1.3 ppm [10] [11]. The coupling constant between this methyl group and the adjacent proton provides valuable information about the stereochemical relationship and conformational preferences of the molecule. The integration ratio confirms the presence of three equivalent protons in this environment.

The cyclopentyl ring protons appear as complex multiplets in the aliphatic region between 1.5-2.5 ppm [12] [13]. The cyclopentyl ring adopts a puckered conformation due to ring strain relief, resulting in non-equivalent environments for the ring protons. The proton directly attached to the carbon bearing the alcohol substituent typically appears slightly downfield at 2.0-2.5 ppm due to the deshielding effect of the alcohol functional group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides direct information about the carbon framework of 1-Cyclopentylethanol [10] [11]. The carbon bearing the hydroxyl group exhibits a characteristic chemical shift in the range of 65-75 ppm, reflecting the significant deshielding effect of the electronegative oxygen atom [14]. This signal serves as a definitive identifier for the secondary alcohol functionality.

The methyl carbon appears in the typical alkyl region at 20-25 ppm, while the cyclopentyl carbons exhibit chemical shifts in the range of 25-55 ppm depending on their proximity to the alcohol functional group [14]. The carbon directly bonded to the alcohol-bearing carbon appears at 45-55 ppm, while the remaining ring carbons resonate at 25-35 ppm. The ¹³C NMR spectrum typically shows five distinct carbon environments, corresponding to the seven carbon atoms in the molecule with some being equivalent due to molecular symmetry.

Infrared Absorption Patterns and Functional Group Identification

Infrared spectroscopy of 1-Cyclopentylethanol provides definitive identification of functional groups through characteristic vibrational frequencies. The most diagnostic absorption is the hydroxyl (O-H) stretch, which appears as a broad, intense band in the region of 3500-3200 cm⁻¹ when hydrogen bonded, or as a sharper peak at 3650-3600 cm⁻¹ for free (non-hydrogen bonded) hydroxyl groups [6] [15] [16].

The broadness of the O-H stretch in condensed phases results from the extensive hydrogen bonding network formed between alcohol molecules [6]. This hydrogen bonding causes a distribution of O-H bond strengths and lengths, resulting in a spectrum of closely spaced absorption frequencies that appear as a broad envelope. The position and intensity of this band are diagnostic for alcohol identification and can provide information about the degree of hydrogen bonding present.

Carbon-hydrogen stretching vibrations appear in two distinct regions. Aliphatic C-H stretches from the methyl and methylene groups appear in the range of 2990-2850 cm⁻¹ as strong absorptions [15] [16]. The cyclopentyl ring contributes additional C-H stretching modes in the range of 2950-2850 cm⁻¹, which are characteristic of cycloalkane structures [17]. These absorptions often appear as multiple overlapping peaks due to the various C-H environments present in the molecule.

The carbon-oxygen (C-O) stretch provides additional confirmation of the alcohol functional group, appearing as a strong absorption in the range of 1300-1000 cm⁻¹ [15] [16]. For secondary alcohols like 1-Cyclopentylethanol, this band typically appears between 1150-1075 cm⁻¹, which can be used to distinguish it from primary alcohols (1075-1000 cm⁻¹) [18]. The exact position depends on the molecular environment and substitution pattern around the alcohol carbon.

Bending vibrations contribute to the fingerprint region below 1500 cm⁻¹. The O-H in-plane bending vibration appears at 1300-1250 cm⁻¹, while various C-H bending modes contribute absorptions throughout the fingerprint region [15] [16]. Methyl groups exhibit characteristic deformation modes at 1450 and 1375 cm⁻¹, while methylene groups show scissoring vibrations at approximately 1465 cm⁻¹ [15] [16].

The absence of certain absorptions is equally diagnostic. The lack of carbonyl (C=O) stretching around 1700 cm⁻¹ confirms the alcohol nature of the compound and rules out ketone or aldehyde functionality [15] [16]. Similarly, the absence of N-H stretches around 3300-3500 cm⁻¹ eliminates primary or secondary amine functionalities.